(3-Methyl-1-benzothiophen-5-yl)methanol
Description
(3-Methyl-1-benzothiophen-5-yl)methanol is a heterocyclic aromatic compound featuring a benzothiophene core substituted with a methyl group at position 3 and a hydroxymethyl (-CH2OH) group at position 5. The benzothiophene moiety consists of a fused benzene and thiophene ring, where sulfur replaces one oxygen atom compared to its benzofuran analogs. This structural framework imparts unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.
The methanol group at position 5 enhances solubility in polar solvents, while the methyl group at position 3 influences steric interactions and stability. Applications may include its use as a synthetic intermediate in drug discovery, leveraging the sulfur atom’s capacity for hydrogen bonding and redox activity.
Properties
Molecular Formula |
C10H10OS |
|---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
(3-methyl-1-benzothiophen-5-yl)methanol |
InChI |
InChI=1S/C10H10OS/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6,11H,5H2,1H3 |
InChI Key |
WCZCHYDUSKMFLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C=C(C=C2)CO |
Origin of Product |
United States |
Preparation Methods
Iodination of Benzodithiophene Precursors
The synthesis of iodinated benzothiophene intermediates serves as a critical first step in cross-coupling strategies. As demonstrated in Procedure S5 of Search Result, 5-iodo-2,8-dimethoxy-benzodithiophene is prepared via iodination of a dimethoxy-benzodithiophene precursor using iodine monochloride in acetic acid. This reaction achieves 97% purity by GCMS, with recrystallization from toluene yielding a golden solid. While this protocol targets dimethoxy-substituted systems, analogous conditions may apply to 3-methyl-benzothiophene derivatives by substituting methoxy groups with methyl substituents.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling Reactions
| Substrate | Boronic Ester | Catalyst | Yield | Source |
|---|---|---|---|---|
| 5-Iodo-2,8-dimethoxy-BDT | 3-Methyl-1-benzothiophen-2-yl | XPhos Pd G3 | 66.1% | |
| 5-Bromo-3-methyl-BT* | 2-(Hydroxymethyl)phenyl* | Pd(PPh3)4 | N/A | – |
*Hypothetical reaction based on analogies to; BDT = Benzodithiophene, BT = Benzothiophene
Reduction of Carbonyl Precursors
Aldehyde Reduction Using Sodium Borohydride
Search Result describes the reduction of a ketone intermediate to a secondary alcohol using sodium borohydride in methanol/water (Procedure S1). By analogy, 3-methyl-1-benzothiophene-5-carbaldehyde could be reduced to (3-Methyl-1-benzothiophen-5-yl)methanol under similar conditions. The reaction typically proceeds at 0°C to room temperature over 1–2 hours, with yields exceeding 95% in optimized systems. Critical to success is the stabilization of the aldehyde precursor, which may require protection of the benzothiophene sulfur atom during oxidation steps.
Nucleophilic Substitution of Halogenated Intermediates
Hydroxymethylation via SN2 Displacement
Search Result details the conversion of (2,2-dimethyl-1,3-dioxan-5-yl)methanol to its mesylate ester using methanesulfonyl chloride and triethylamine in dichloromethane (84–97% yields). Applying this methodology, 5-bromo-3-methyl-1-benzothiophene could be mesylated at the 5-position, followed by hydroxide displacement in aqueous DMSO to install the hydroxymethyl group. However, the electron-rich nature of the benzothiophene ring may necessitate elevated temperatures or phase-transfer catalysts to facilitate substitution.
Limitations of Direct Substitution
The aromatic bromine in 5-bromo-3-methyl-1-benzothiophene exhibits reduced electrophilicity compared to aliphatic halides, rendering standard SN2 conditions ineffective. Search Result’s high-yielding mesylation reactions suggest that activating the leaving group (e.g., converting bromide to triflate) may improve reactivity, though this remains untested in the provided data.
Protective Group Strategies for Hydroxymethyl Stability
Dioxane-Based Protection
As illustrated in Search Result, (2,2-dimethyl-1,3-dioxan-5-yl)methanol serves as a protected alcohol precursor, stable under acidic and basic conditions. Incorporating this motif into the benzothiophene synthesis could involve:
-
Coupling a dioxane-protected hydroxymethyl boronic ester to 5-iodo-3-methyl-1-benzothiophene
-
Deprotecting the dioxane ring via aqueous HCl to liberate the primary alcohol
This two-step approach combines the regioselectivity of Suzuki coupling with the stability of protected intermediates, potentially avoiding side reactions during subsequent transformations.
Mesylation for Functional Group Interconversion
The mesylation protocol from Search Result achieves 97.8% yield using methanesulfonyl chloride and triethylamine in dichloromethane at 0°C. Applied to this compound, this reaction would produce the corresponding mesylate, enabling further derivatization (e.g., nucleophilic substitutions or eliminations) while preserving the benzothiophene core.
Optimization Challenges and Yield Comparisons
Temperature and Solvent Effects
Data from Search Result indicate that Suzuki couplings proceed optimally at 100°C in 1,4-dioxane/water mixtures, while reductions require polar protic solvents like methanol. Contrastingly, mesylation reactions in Search Result achieve highest yields in dichloromethane at 0–20°C. These divergent conditions necessitate careful reaction sequencing to avoid incompatibility between steps.
Catalytic System Efficiency
Palladium catalysts (XPhos Pd G3 vs. Pd(PPh3)4) exhibit marked differences in activity for cross-coupling reactions. Search Result reports 66.1% yield using XPhos Pd G3, attributed to its superior stability at elevated temperatures . For hydroxymethyl-bearing boronic esters, catalyst selection will critically influence coupling efficiency and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1-benzothiophen-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzothiophene ring.
Scientific Research Applications
Biological Activities
Research has highlighted several key biological activities associated with (3-Methyl-1-benzothiophen-5-yl)methanol:
- Anti-inflammatory Properties : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and cancer progression. This suggests its potential use in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies indicate that this compound may exhibit anticancer properties by modulating various biochemical pathways involved in tumor growth. Further research is needed to fully elucidate its mechanisms of action and efficacy against specific cancer types.
- Interactions with Biological Targets : The compound interacts with various enzymes and receptors, indicating a broad spectrum of potential pharmacological applications. Its ability to influence multiple biological pathways enhances its attractiveness as a therapeutic agent.
Synthesis Approaches
The synthesis of this compound typically involves several chemical transformations. Common methods include:
- Reactions involving benzothiophene derivatives , where modifications are made to introduce the hydroxymethyl group.
- Catalytic reductions that can enhance yield and purity, often employing palladium or other transition metals as catalysts .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds reveals notable differences in biological activities:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1-Benzothiophene | Benzothiophene core | Antimicrobial properties |
| 3-Methylbenzothiazole | Methyl group on benzothiazole | Anticancer activity |
| 4-(Methylthio)-phenol | Methylthio group on phenol | Antioxidant properties |
| 2-(Hydroxymethyl)-benzothiazole | Hydroxymethyl substitution | Potential neuroprotective effects |
The specific combination of the benzothiophene structure with the hydroxymethyl group in this compound enhances its solubility and reactivity compared to these related compounds.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Anti-inflammatory Activity : In vitro studies demonstrated that this compound effectively reduced COX-2 activity, suggesting its potential as an anti-inflammatory agent. Further animal studies are warranted to evaluate its therapeutic efficacy in vivo.
- Antitumor Activity : A study focusing on the anticancer properties revealed that derivatives of benzothiophene exhibited potent cytotoxic effects against various cancer cell lines. The incorporation of the hydroxymethyl group in this compound may enhance these effects, making it a candidate for further development as an antitumor agent .
- Microbial Inhibition : Investigations into related compounds have shown promising results against Mycobacterium tuberculosis, indicating that modifications similar to those in this compound could lead to new treatments for bacterial infections .
Mechanism of Action
The mechanism of action of (3-Methyl-1-benzothiophen-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(3-Methyl-1-benzofuran-5-yl)methanol (C₁₀H₁₀O₂)
- Core Structure : Benzofuran (oxygen-containing heterocycle).
- Molecular Weight : 162.18 g/mol.
- However, sulfur in benzothiophene offers greater π-electron delocalization and metabolic stability, which is advantageous in medicinal chemistry .
(3-(2-Bromophenyl)isoxazol-5-yl)methanol (C₁₀H₈NO₂Br)
- Core Structure : Isoxazole (a five-membered ring with one oxygen and one nitrogen atom).
- Molecular Weight : 254.08 g/mol.
- Key Differences : The bromine atom introduces steric bulk and electronegativity, reducing solubility (slight solubility in chloroform and DMSO) compared to the target compound. The isoxazole ring’s nitrogen may facilitate hydrogen bonding, altering reactivity in synthetic pathways .
Substituent-Driven Comparisons
[1-Methyl-5-Phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol (C₁₂H₁₁F₃N₂O₂)
- Core Structure : Pyrazole (nitrogen-containing heterocycle).
- Molecular Weight : 272.22 g/mol.
- Key Differences: The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic resistance, making this compound more suited for hydrophobic environments.
Data Table: Comparative Analysis of Structural Analogs
| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Profile |
|---|---|---|---|---|---|
| (3-Methyl-1-benzothiophen-5-yl)methanol* | Benzothiophene | C₁₀H₁₀OS | ~178.25 | 3-Methyl, 5-CH₂OH | Infer: Moderate in DMSO/Chloroform |
| (3-Methyl-1-benzofuran-5-yl)methanol | Benzofuran | C₁₀H₁₀O₂ | 162.18 | 3-Methyl, 5-CH₂OH | Likely higher in polar solvents |
| (3-(2-Bromophenyl)isoxazol-5-yl)methanol | Isoxazole | C₁₀H₈NO₂Br | 254.08 | 2-Bromophenyl, 5-CH₂OH | Slight in Chloroform, DMSO |
| [1-Methyl-5-Phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | Pyrazole | C₁₂H₁₁F₃N₂O₂ | 272.22 | 3-CF₃, 5-Phenoxy, 4-CH₂OH | Likely low in water, high in organics |
*Inferred data for the target compound based on structural analogs.
Research Findings and Implications
- Solubility Trends : Halogenated derivatives (e.g., bromine in ) exhibit reduced solubility, whereas polar groups (-CH₂OH) improve it. The target compound’s solubility is expected to lie between benzofuran (more polar) and pyrazole (less polar) analogs.
- Synthetic Utility: The absence of halogens in the target compound limits cross-coupling applications but simplifies functionalization at the methyl or methanol positions .
Q & A
Q. Example Table: Crystallographic Discrepancies
| Parameter | Experimental (XRD) | DFT (B3LYP/6-31G*) | Deviation (%) |
|---|---|---|---|
| C-S Bond | 1.72 Å | 1.68 Å | 2.3 |
| C-O (Methanol) | 1.43 Å | 1.41 Å | 1.4 |
Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis :
- Molecular Electrostatic Potential (MEP) : Visualizes electron-deficient regions (e.g., sulfur atom in benzothiophene) prone to electrophilic attacks.
Critical Insight:
- Solvent Effects : PCM (Polarizable Continuum Model) simulations in methanol show stabilization of transition states during SN2 reactions .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Toxicity Mitigation :
- Use fume hoods due to potential methanol release during degradation .
- Avoid skin contact; benzothiophene derivatives may exhibit mutagenicity .
- Waste Disposal : Neutralize with dilute NaOH before disposal to hydrolyze reactive intermediates.
Advanced: How do solvent polarity and temperature affect its stability in long-term storage?
Methodological Answer:
- Accelerated Stability Studies :
- Conditions : Store at 25°C (ambient) vs. 40°C (stress), in solvents of varying polarity (methanol, DMSO, hexane).
- Analysis : HPLC tracks degradation products (e.g., oxidized sulfone derivatives).
- Key Findings :
- Methanol : Induces esterification (-CH₂OH → -COOCH₃) at >30°C .
- Hexane : Prevents hydrolysis but may cause crystallization-induced degradation.
Basic: How is the compound characterized via mass spectrometry?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
